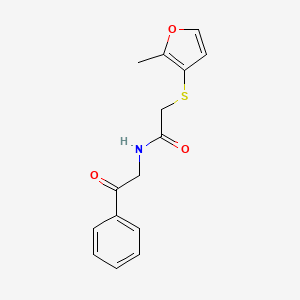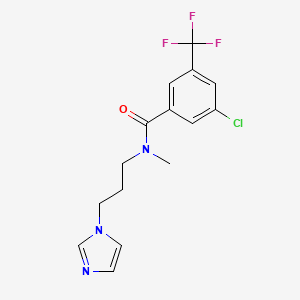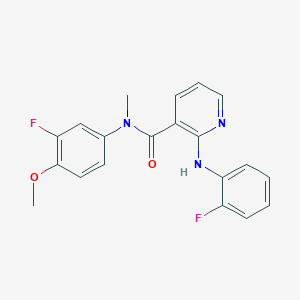
2-(2-methylfuran-3-yl)sulfanyl-N-phenacylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylfuran-3-yl)sulfanyl-N-phenacylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
2-(2-methylfuran-3-yl)sulfanyl-N-phenacylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. Studies have also demonstrated its potential for use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, this compound has been investigated for its potential use as an antioxidant and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 2-(2-methylfuran-3-yl)sulfanyl-N-phenacylacetamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific application. For example, studies have shown that this compound can decrease the production of reactive oxygen species and reduce oxidative stress in cells. It has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antibacterial and antifungal agent. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methylfuran-3-yl)sulfanyl-N-phenacylacetamide in lab experiments is its potential for use in the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and has been shown to have high purity and yield. However, one limitation of using this compound is its potential toxicity, which can vary depending on the specific application. Additionally, further research is needed to fully understand the potential side effects of this compound.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(2-methylfuran-3-yl)sulfanyl-N-phenacylacetamide. One area of research could be the development of new synthesis methods to improve the yield and purity of the product. Additionally, further studies could be conducted to explore the potential therapeutic applications of this compound, particularly in the treatment of Alzheimer's disease and other neurological disorders. Finally, research could be conducted to investigate the potential side effects of this compound and ways to mitigate these effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential for use in the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. While further research is needed to fully understand the potential of this compound, it is clear that it has significant potential for use in the development of new therapeutic agents.
Synthesemethoden
The synthesis of 2-(2-methylfuran-3-yl)sulfanyl-N-phenacylacetamide involves the reaction between 2-methylfuran-3-thiol and N-phenacylacetamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. This method has been optimized to achieve high yields and purity of the product.
Eigenschaften
IUPAC Name |
2-(2-methylfuran-3-yl)sulfanyl-N-phenacylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-14(7-8-19-11)20-10-15(18)16-9-13(17)12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFENHTYYDJIGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC(=O)NCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(3-Bromothiophene-2-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B7663899.png)
![2,4-Dimethyl-6-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]pyrimidine](/img/structure/B7663901.png)
![2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7663911.png)

![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)
![2-[3-[(2,2-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663939.png)


![2,2-dimethyl-N-[(1-propan-2-yltetrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7663972.png)
![3-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]pyridine](/img/structure/B7663974.png)
![3-ethoxy-N-(3-fluoro-5-methylphenyl)-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7663976.png)
